5-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,4-thiazepane-3-carboxamide
Description
5-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,4-thiazepane-3-carboxamide is a synthetic small molecule characterized by a 1,4-thiazepane core fused with a 3-phenyl-1,2,4-oxadiazole moiety. The 1,4-thiazepane ring system is a sulfur- and nitrogen-containing heterocycle known for conformational flexibility, which may enhance binding to biological targets. The oxadiazole group, particularly 1,2,4-oxadiazoles, is often associated with metabolic stability and improved pharmacokinetic properties .
Properties
IUPAC Name |
5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-12-6-7-23-9-11(17-12)15(21)16-8-13-18-14(19-22-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,21)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPKERXBXCBPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,4-thiazepane-3-carboxamide is a derivative of thiazepane and oxadiazole, two classes of compounds known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
-
Anticancer Activity
- Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds structurally similar to our target compound have shown cytotoxicity against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells (MCF-7) with IC50 values in the micromolar range .
- Antimicrobial Properties
- Anti-inflammatory Effects
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation by binding to their active sites.
- Receptor Modulation : It may also modulate receptor functions related to neurotransmission and inflammation, acting as either an agonist or antagonist depending on the target.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
Comparison with Similar Compounds
Research Findings and Limitations
Comparative molecular dynamics simulations suggest that the oxadiazole-thiazepane scaffold adopts a semi-rigid conformation in solution, which may optimize target binding but limit solubility .
Q & A
Basic: What are the standard synthetic routes for this compound, and what key reaction conditions are critical for optimizing yield and purity?
Methodological Answer:
The synthesis of this compound typically involves multi-step organic reactions, including:
- Amide Coupling: Use coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for introducing carboxamide groups under mild conditions (room temperature, organic solvents) .
- Oxadiazole Formation: Cyclization reactions with 3-phenyl-1,2,4-oxadiazole precursors, requiring precise temperature control (e.g., reflux in acetonitrile) to avoid side products .
- Thiazepane Ring Closure: Acid- or base-catalyzed cyclization steps, with monitoring via TLC or HPLC to ensure completion .
Critical Conditions: Solvent choice (e.g., DMF for solubility), pH control during cyclization, and inert atmospheres to prevent oxidation of sensitive intermediates .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR are essential for confirming regiochemistry of the oxadiazole and thiazepane rings. For example, coupling constants in H NMR distinguish axial/equatorial protons in the thiazepane .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for detecting impurities .
- Infrared Spectroscopy (IR): Identifies carbonyl (C=O) and amide (N-H) stretches, with deviations indicating hydrogen bonding or crystallinity .
- HPLC-PDA: Reverse-phase HPLC with photodiode array detection ensures purity (>95%) and detects residual solvents .
Advanced: How can computational methods like quantum chemical calculations be integrated into synthesis design?
Methodological Answer:
- Reaction Path Search: Use density functional theory (DFT) to model transition states and predict feasible pathways for oxadiazole and thiazepane formation, reducing trial-and-error experimentation .
- Solvent Optimization: COSMO-RS simulations predict solvent effects on reaction rates and yields, guiding solvent selection for coupling steps .
- Machine Learning (ML): Train ML models on historical reaction data (e.g., yields, conditions) to recommend optimal parameters (temperature, catalyst loading) for novel syntheses .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Reproducibility: Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive/negative controls .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA or Bayesian inference) to harmonize data from disparate studies, identifying variables like solvent choice or cell line variability .
- Structural Confirmation: Re-characterize batches via XRD or 2D NMR to rule out polymorphic or stereochemical differences impacting bioactivity .
Basic: How do structural components (oxadiazole, thiazepane) influence physicochemical properties?
Methodological Answer:
- Oxadiazole Moieties: Enhance metabolic stability via π-π stacking with aromatic residues in target proteins. LogP calculations show increased lipophilicity with the phenyl-oxadiazole group .
- Thiazepane Ring: The seven-membered ring introduces conformational flexibility, improving binding entropy. Polar surface area (PSA) calculations predict moderate blood-brain barrier permeability .
- Carboxamide Linker: Hydrogen-bonding capacity modulates solubility; salt formation (e.g., HCl salts) can improve crystallinity for XRD analysis .
Advanced: What strategies elucidate mechanism of action (MoA) and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., kinases or GPCRs). Focus on oxadiazole’s role in binding pocket occupancy .
- Proteomics Profiling: SILAC-based quantitative proteomics identifies differentially expressed proteins in treated vs. untreated cells, narrowing MoA hypotheses .
- SAR Libraries: Synthesize analogs with modifications to the thiazepane ring (e.g., methyl substituents) or oxadiazole phenyl group. Test in parallel via high-throughput screening .
Basic: What are best practices for handling and storing this compound?
Methodological Answer:
- Storage: Store under argon at -20°C in amber vials to prevent photodegradation. Lyophilized powders are stable for >6 months .
- Handling: Use gloveboxes for hygroscopic intermediates. Monitor for decomposition via periodic HPLC analysis .
- Safety: Conduct reactivity hazard assessments (e.g., DSC for exothermic decomposition) before scaling up reactions .
Advanced: How to apply factorial design for synthesis optimization?
Methodological Answer:
- Screening Designs: Use Plackett-Burman designs to identify critical factors (e.g., temperature, catalyst ratio) from 8–12 variables with minimal runs .
- Response Surface Methodology (RSM): Central composite designs model non-linear relationships between factors (e.g., solvent polarity vs. yield). Optimize using Derringer’s desirability function .
- Robustness Testing: Vary factors within ±10% of optimal conditions to define a "design space" compliant with ICH Q8 guidelines .
Basic: What preliminary assays assess bioactivity?
Methodological Answer:
- Antimicrobial Screening: Broth microdilution (MIC/MBC) against ESKAPE pathogens, with Mueller-Hinton broth and CLSI breakpoints .
- Cytotoxicity: MTT assays on HEK-293 or HepG2 cells, reporting IC values. Include doxorubicin as a positive control .
- Enzyme Inhibition: Fluorescence-based assays (e.g., trypsin-like proteases) with Z-FR-AMC substrate. Use kinetic analysis to determine .
Advanced: What computational protocols predict target interactions?
Methodological Answer:
- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD/RMSF for the ligand-protein complex .
- Free Energy Perturbation (FEP): Predict ΔΔG for analog binding using Schrödinger’s FEP+, guiding prioritization of synthetic targets .
- Pharmacophore Modeling: Generate 3D pharmacophores with MOE or Phase, focusing on hydrogen bond acceptors (oxadiazole) and hydrophobic regions (phenyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
